(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.: 79349-82-9
VCID: VC0193811
Molecular Formula: C9H10N2O3S
Molecular Weight: 226.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 79349-82-9](/images/no_structure.jpg)
Description | (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as 7-AVCA, is a chemical compound used in monitoring and controlling impurity levels in Cefadroxil and related formulations . It is a bicyclic molecule with a thia-azabicyclo-octene ring system and is categorized as an impurity in the production of Cefadroxil . This compound can also be utilized as a working standard or secondary reference standard, though additional internal validation may be required to comply with FDA regulations and guidelines . The molecular formula of (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is C9H10N2O3S, and it has a molecular weight of 226.25 . The compound should be stored in a dark, sealed, and dry environment at temperatures between 2-8°C . Safety information indicates that it is classified as a warning, with hazard statements H302, H315, H319, and H335, suggesting it may be harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . A similar chemical compound is (6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . |
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CAS No. | 79349-82-9 |
Product Name | (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Molecular Formula | C9H10N2O3S |
Molecular Weight | 226.25 g/mol |
IUPAC Name | (6R,7R)-7-azaniumyl-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5-,8-/m1/s1 |
Standard InChIKey | GQLGFBRMCCVQLU-SVGQVSJJSA-N |
SMILES | C=CC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-] |
Canonical SMILES | C=CC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-] |
Appearance | White to Pale Yellow Solid |
Purity | > 95% |
Synonyms | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-7-Amino-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-AVCA; |
PubChem Compound | 7280824 |
Last Modified | Aug 15 2023 |
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